molecular formula C23H25N3O4S B11123713 N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B11123713
M. Wt: 439.5 g/mol
InChI Key: VLNXWNKSLVEUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-Benzyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide (hereafter referred to as the Target Compound) is a glycinamide derivative characterized by a sulfonamide-linked benzyl group, a 4-ethoxyphenyl sulfonyl moiety, and a pyridin-4-ylmethyl substituent. Key structural and physicochemical properties include:

  • Molecular Formula: C₂₃H₂₅N₃O₄S
  • Molecular Weight: 439.53 g/mol
  • Key Substituents: R₁: Benzyl group (hydrophobic aromatic moiety). R₂: 4-Ethoxyphenylsulfonyl group (electron-rich sulfonamide with ethoxy enhancing lipophilicity).

The ethoxy group in R₂ increases lipophilicity, while the pyridine ring in R₃ enhances aqueous solubility, making the compound a balanced candidate for drug development .

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C23H25N3O4S/c1-2-30-21-8-10-22(11-9-21)31(28,29)26(17-20-6-4-3-5-7-20)18-23(27)25-16-19-12-14-24-15-13-19/h3-15H,2,16-18H2,1H3,(H,25,27)

InChI Key

VLNXWNKSLVEUQV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with a suitable nucleophile.

    Introduction of the Ethoxyphenylsulfonyl Group: This step involves the sulfonylation of an ethoxyphenyl compound using a sulfonyl chloride in the presence of a base.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a coupling reaction, such as the Suzuki or Stille coupling, involving a pyridinyl boronic acid or stannane.

    Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyl group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is its potential as an anticancer agent. Various studies have indicated that similar compounds exhibit inhibitory effects on key signaling pathways involved in tumor growth and metastasis.

Case Study: Vascular Endothelial Growth Factor Receptor Inhibition

Research has demonstrated that compounds with structural similarities to this compound can act as inhibitors of the vascular endothelial growth factor receptor (VEGFR). For instance, a series of phenyl-substituted pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Compounds showing potent VEGFR inhibition were found to significantly reduce tumor growth in mouse models, highlighting the potential for similar sulfonamide derivatives in cancer therapy .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Recent studies on related benzenesulfonamide compounds have revealed their effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antimicrobial Evaluation

A study focused on new thiopyrimidine–benzenesulfonamide compounds evaluated their antimicrobial activity through minimum inhibitory concentration (MIC) assays. The results indicated that these compounds effectively suppressed the growth of pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that this compound could be developed into a novel antimicrobial agent .

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential applications in enzyme inhibition, particularly concerning enzymes like acetylcholinesterase and α-glucosidase.

Case Study: Enzyme Inhibition Studies

Research involving sulfonamide derivatives has shown that they can inhibit key enzymes involved in metabolic disorders such as Type 2 diabetes and Alzheimer's disease. For example, newly synthesized sulfonamides demonstrated significant inhibition of α-glucosidase, which is crucial for glucose metabolism regulation . This indicates that this compound might also possess similar inhibitory properties.

Design and Synthesis of New Derivatives

The design and synthesis of new derivatives based on the core structure of this compound have been a focal point for researchers seeking to enhance its biological activity and selectivity.

Research Insights

Studies have explored modifications to the chemical structure to improve pharmacokinetic properties and reduce toxicity. For instance, incorporating different substituents on the phenolic ring or modifying the glycinamide portion could lead to compounds with better efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights structural variations among the Target Compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes Reference
Target Compound C₂₃H₂₅N₃O₄S 439.53 R₁: Benzyl; R₂: 4-Ethoxyphenylsulfonyl; R₃: Pyridin-4-ylmethyl Balanced lipophilicity/solubility; pyridine aids π-π stacking.
N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide C₂₄H₂₇N₃O₄S₂ 485.62 R₁: 4-Methylphenyl; R₂: 4-Ethoxyphenylsulfonyl; R₃: 2-(2-Pyridinylsulfanyl)ethyl Additional sulfur atom increases molecular weight; sulfanyl group may alter metabolic stability.
N-(2-Benzoyl-4-chlorophenyl)-N²-benzyl-N²-[(5-chloro-2-methoxyphenyl)sulfonyl]glycinamide C₂₉H₂₄Cl₂N₂O₅S 583.48 R₁: Benzyl; R₂: 5-Chloro-2-methoxyphenylsulfonyl; R₃: 2-Benzoyl-4-chlorophenyl Chlorine atoms enhance electronegativity; benzoyl adds rigidity but reduces solubility.

Key Structural Variations and Implications

Sulfonyl Group Modifications: The Target Compound’s 4-ethoxyphenylsulfonyl group provides moderate electron-donating effects, favoring interactions with hydrophobic binding pockets.

Aromatic/Heteroaromatic Substituents: The Target Compound’s pyridin-4-ylmethyl group offers hydrogen-bonding capability, unlike the 2-(2-pyridinylsulfanyl)ethyl group in , which introduces a sulfur bridge that could influence redox stability .

Molecular Weight and Lipophilicity :

  • The Target Compound (439.53 g/mol) is lighter than ’s analog (583.48 g/mol), suggesting better membrane permeability. Bulkier derivatives (e.g., ) may face challenges in bioavailability despite enhanced binding affinity .

Research Findings and Trends

  • Solubility-Lipophilicity Balance : The Target Compound’s ethoxy and pyridine groups strike a compromise between lipophilicity and solubility, a critical factor in oral drug design .
  • Halogen Effects : Chlorinated analogs (e.g., ) exhibit increased molecular weight and electronegativity, which may improve target binding but raise toxicity concerns .
  • Sulfur-Containing Derivatives : Compounds with sulfanyl groups (e.g., ) could face metabolic instability due to sulfur’s susceptibility to oxidation, though this remains speculative without direct data .

Biological Activity

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.38 g/mol
  • CAS Number : Not specified in the provided data.

This compound features a benzyl group, a sulfonamide moiety, and a pyridine ring, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting that this compound may also exhibit such effects. The presence of the sulfonamide group may enhance its interaction with neurotransmitter systems involved in seizure activity .
  • Antimicrobial Properties : Some derivatives of benzyl sulfonamides have shown antimicrobial activity against various pathogens, indicating that this compound might possess similar properties .
  • Cancer Therapeutics : Compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation. The presence of the pyridine ring is often associated with enhanced anticancer activity due to its role in modulating cellular signaling pathways .

Anticonvulsant Studies

A study on related compounds indicated that benzyl derivatives with specific substituents exhibited significant anticonvulsant activity. For instance, compounds with methoxy or ethoxy groups showed effective ED50 values comparable to established anticonvulsants like phenytoin .

CompoundED50 (mg/kg)Route
N-benzyl-2-acetamido-3-methoxypropionamide8.3 (i.p.)Intraperitoneal
N-benzyl-2-acetamido-3-ethoxypropionamide17.3 (i.p.)Intraperitoneal
Phenytoin6.5 (i.p.)Intraperitoneal

Antimicrobial Activity

Research has shown that benzyl sulfonamides possess varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The effectiveness was evaluated using minimum inhibitory concentration (MIC) assays:

CompoundMIC (μg/mL)Target Organism
Benzyl sulfonamide derivative A0.88S. aureus
Benzyl sulfonamide derivative B0.44P. aeruginosa

Case Studies

  • Anticonvulsant Efficacy in Animal Models : In a controlled study involving mice, the compound was administered intraperitoneally, demonstrating a significant reduction in seizure frequency compared to control groups, supporting its potential as an anticonvulsant agent .
  • Antimicrobial Screening : A series of benzyl sulfonamides were tested against clinical isolates of C. albicans, with some derivatives showing promising antifungal activity, indicating potential therapeutic applications in treating fungal infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.